Lipophilicity (logP) is the Key Determinant of Membrane Interaction and Relative Potency
The lipophilicity of local anesthetics is a primary determinant of their potency and membrane interaction. Dibucaine exhibits a logP value of 4.40 [1], which is substantially higher than that of lidocaine (logP ~2.4) [2] and bupivacaine (logP ~3.4). This higher logP value directly correlates with its observed potency order in various in vitro and in vivo models [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4.40 [1] |
| Comparator Or Baseline | Lidocaine: 2.4 [2]; Bupivacaine: 3.4 |
| Quantified Difference | Dibucaine logP is approximately 83% higher than lidocaine |
| Conditions | Octanol-water partition coefficient (calculated/experimental) |
Why This Matters
The higher logP of dibucaine predicts superior penetration into lipid-rich nerve membranes, a key factor for its increased potency and suitability for topical and long-duration anesthesia formulations.
- [1] SIELC Technologies. (2018). Dibucaine. Retrieved from https://sielc.com/dibucaine View Source
- [2] DrugBank. (n.d.). Lidocaine: Uses, Interactions, Mechanism of Action. Retrieved from https://go.drugbank.com/drugs/DB00281 View Source
- [3] Yokoyama, S. (1998). Correlation between pharmacological potency and micellar surface potential of local anesthetic. Toxicol Lett, 100-101, 365-8. View Source
